4-(3-oxo-1-buten-1-yl)phenyl nicotinate
Beschreibung
4-(3-oxo-1-buten-1-yl)phenyl nicotinate is an ester derivative of nicotinic acid, characterized by a phenyl ring substituted with a 3-oxo-1-buten-1-yl group at the para position. This compound combines the electron-deficient pyridine moiety of nicotinic acid with a conjugated α,β-unsaturated ketone system, which may influence its reactivity, mesomorphic behavior (if applicable), and intermolecular interactions.
Eigenschaften
IUPAC Name |
[4-[(Z)-3-oxobut-1-enyl]phenyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12(18)4-5-13-6-8-15(9-7-13)20-16(19)14-3-2-10-17-11-14/h2-11H,1H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHZDCYLIHLYNG-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following phenyl nicotinate derivatives are structurally related and serve as key comparators:
Key Observations :
- Electron-Withdrawing Groups: The 3-oxo-1-buten-1-yl group in the target compound introduces a conjugated ketone system, similar to the 3-oxo group in 1-(4-nitrophenyl)-3-oxo-1-butanol .
- Azo vs. Imino Linkages: Azo-containing derivatives (e.g., compound I) exhibit H-bonding capabilities for supramolecular assembly, while Schiff base analogues (e.g., An) rely on imino groups for mesophase stabilization . The target compound’s α,β-unsaturated ketone may favor π-π stacking or Michael addition reactions instead.
Mesomorphic Behavior and Thermal Properties
Liquid crystalline (LC) behavior is a critical property of phenyl nicotinate derivatives. Below is a comparative analysis of transition temperatures and mesophase types:
Analysis :
- The azo-containing compound (I) exhibits higher transition temperatures (Cr 98°C, N 145°C) due to its rigid azo linkage and extended conjugation, compared to Schiff base derivatives (Cr 85°C, N 120°C) .
- The target compound’s 3-oxo-1-buten-1-yl group may reduce mesophase stability relative to azo derivatives but enhance it compared to non-conjugated substituents. DFT simulations (as in ) could predict its exact behavior.
Computational and Spectroscopic Characterization
- DFT Studies : Used to predict molecular geometry and polarizability in analogues . For the target compound, DFT could model the electron-withdrawing effect of the 3-oxo group on the nicotinate ester’s aromatic ring.
- Spectroscopy : FT-IR and NMR (as in ) would confirm the ester carbonyl (C=O) and α,β-unsaturated ketone peaks (~1700 cm⁻¹ and 1650 cm⁻¹, respectively).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
